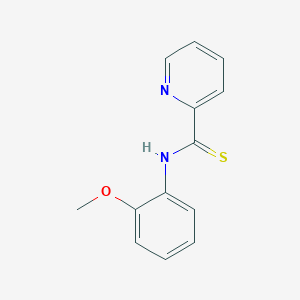![molecular formula C16H15Cl2NOS B5732116 N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMPD-1, is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound belongs to the class of amides and thioethers and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of specific enzymes involved in various cellular processes. For example, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in cancer progression and neurodegenerative diseases. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can prevent the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (cell death), and reduce tumor size in animal models. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in scientific research. One direction is the development of new drugs based on the structure of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide for the treatment of specific diseases. Another direction is the further study of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide and its potential targets in different cellular processes. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other compounds or therapies could enhance its effectiveness in various applications.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is a chemical compound that has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of specific enzymes, and it has been shown to have various biochemical and physiological effects. While there are advantages to using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments, careful handling and monitoring are required due to its potential toxicity. Overall, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has great potential for the development of new drugs and the further understanding of specific cellular processes.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can be synthesized using different methods, but the most commonly used method involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorobenzenethiol in the presence of a base. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide as a yellow solid with a melting point of 95-97°C. This method has been optimized to give high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer progression. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a tool to study the role of specific proteins in the brain. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)9-10-21-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZTKBRYZUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)


